N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
N-{[3-(4-Methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan-2-yl core substituted with a 4-methoxybenzenesulfonyl group. The ethanediamide (oxalamide) backbone links this heterocyclic moiety to a 2-methoxyphenylmethyl substituent.
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S/c1-30-17-8-10-18(11-9-17)33(28,29)25-12-5-13-32-20(25)15-24-22(27)21(26)23-14-16-6-3-4-7-19(16)31-2/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXRWSUVNJUFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The target compound shares structural homology with several sulfonamide- and oxazinan-containing derivatives. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Analogous Compounds
†Calculated based on formula.
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxybenzenesulfonyl group is electron-rich due to the methoxy substituent, which contrasts with the electron-withdrawing fluorine in and . This difference may influence charge distribution, affecting interactions with biological targets or crystallization behavior .
- Steric and Solubility Considerations: The 2-methoxyphenylmethyl group in the target compound introduces moderate steric bulk compared to the smaller 2-methylpropyl group in .
- Functional Group Diversity: The dimethylaminoethyl group in introduces a tertiary amine, enhancing water solubility under acidic conditions via protonation. This contrasts with the target compound’s reliance on methoxy groups for solubility modulation .
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